molecular formula C18H20N2O2 B15008617 Methanone, (2-hydroxyphenyl)[4-(2-methylphenyl)-1-piperazinyl]-

Methanone, (2-hydroxyphenyl)[4-(2-methylphenyl)-1-piperazinyl]-

Cat. No.: B15008617
M. Wt: 296.4 g/mol
InChI Key: FUUSQDZUXKCXPN-UHFFFAOYSA-N
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Description

2-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENOL is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENOL typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these reactions allows for the efficient production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENOL apart from similar compounds is its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(2-hydroxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20N2O2/c1-14-6-2-4-8-16(14)19-10-12-20(13-11-19)18(22)15-7-3-5-9-17(15)21/h2-9,21H,10-13H2,1H3

InChI Key

FUUSQDZUXKCXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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